2-Bromo-5-(dimethylamino)phenol
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Overview
Description
2-Bromo-5-(dimethylamino)phenol is an organic compound that belongs to the class of bromophenols It is characterized by the presence of a bromine atom and a dimethylamino group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(dimethylamino)phenol can be achieved through several methods. One common approach involves the bromination of 5-(dimethylamino)phenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid . The reaction typically proceeds at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(dimethylamino)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the dimethylamino group.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products Formed
Scientific Research Applications
2-Bromo-5-(dimethylamino)phenol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(dimethylamino)phenol involves its interaction with various molecular targets and pathways. The bromine atom and dimethylamino group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(dimethylamino)phenol
- 2-Bromo-6-(dimethylamino)phenol
- 2-Chloro-5-(dimethylamino)phenol
- 2-Iodo-5-(dimethylamino)phenol
Uniqueness
2-Bromo-5-(dimethylamino)phenol is unique due to the specific positioning of the bromine and dimethylamino groups on the phenol ring. This unique structure imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H10BrNO |
---|---|
Molecular Weight |
216.07 g/mol |
IUPAC Name |
2-bromo-5-(dimethylamino)phenol |
InChI |
InChI=1S/C8H10BrNO/c1-10(2)6-3-4-7(9)8(11)5-6/h3-5,11H,1-2H3 |
InChI Key |
LAJNJSLLHRQZOY-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)Br)O |
Origin of Product |
United States |
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